Zirconium tungsten oxide
Description
Evolution of Academic Interest in Zirconium Tungsten Oxide Systems
Academic interest in this compound has seen a remarkable evolution. Although first synthesized in 1959, its unique thermal expansion properties were not extensively investigated at the time. The compound remained a subject of niche interest for several decades. The turning point that sparked widespread academic curiosity was the 1996 publication by a research group from Oregon State University in the journal Science. chinatungsten.com This study detailed the large, isotropic negative thermal expansion of cubic ZrW₂O₈ over an exceptionally broad temperature range, from 0.3 to 1050 Kelvin. researchgate.net This discovery was a paradigm shift, transforming the perception of NTE from a rare and often anisotropic curiosity into a property that could be harnessed for practical applications. frontiersin.org The report of a material with such a pronounced and isotropic contraction on heating catalyzed a surge in research activities, leading to the discovery of other NTE materials and a deeper theoretical understanding of the mechanisms driving this counterintuitive behavior. frontiersin.orgnih.gov
Key Milestones and Foundational Studies in this compound Science
The journey of understanding this compound is marked by several key milestones. The initial synthesis of what was then known as simple cubic ZrW₂O₈ occurred in 1959. chinatungsten.com A foundational study by Martinek and Hummel in 1968 documented its unusual expansion behavior, though it was considered a detriment at the time. nih.gov A crucial step forward was made in 1995 when the crystal structure of ZrW₂O₈ was solved by Auray. nih.gov This was followed by the seminal 1996 work from Sleight's group, which not only confirmed the strong NTE from 0.3 to 1050 K but also linked it directly to the material's unique crystal structure. researchgate.netnih.gov This work established ZrW₂O₈ as a model system for studying NTE. Subsequent research has focused on various synthesis methods, including hydrothermal synthesis and sol-gel methods, to produce the metastable cubic phase. researchgate.netresearchgate.net
| Year | Key Milestone/Foundational Study | Significance | Reference |
| 1959 | First synthesis of ZrW₂O₈. | Initial creation of the compound. | chinatungsten.comnih.gov |
| 1968 | Documentation of unusual thermal expansion by Martinek and Hummel. | Early observation of its negative thermal expansion behavior. | nih.gov |
| 1995 | Crystal structure of ZrW₂O₈ solved by Auray. | Provided the structural basis for understanding its properties. | nih.gov |
| 1996 | Detailed characterization of isotropic negative thermal expansion from 0.3 to 1050 K by Sleight's group. | Catapulted ZrW₂O₈ into the spotlight of materials science and established it as a key NTE material. | chinatungsten.comresearchgate.netnih.gov |
Structural Families and Polymorphism within this compound Research Domains
This compound exhibits a fascinating range of structural diversity and polymorphism, particularly under different temperature and pressure conditions. The most studied form is the metastable cubic phase (α-ZrW₂O₈), which is stable at ambient pressure. wikipedia.org This phase is thermodynamically stable between 1378 and 1508 K, but can be quenched to exist in a metastable state at room temperature. nih.gov
The structure of α-ZrW₂O₈ is composed of corner-sharing ZrO₆ octahedra and WO₄ tetrahedra. chinatungsten.comnih.gov Each ZrO₆ octahedron is connected to six WO₄ tetrahedra, while each WO₄ tetrahedron shares three of its oxygen atoms with neighboring octahedra, leaving one terminal oxygen atom unshared. nih.gov This open framework structure is key to its negative thermal expansion.
At approximately 448 K, α-ZrW₂O₈ undergoes an order-disorder phase transition to another cubic phase, β-ZrW₂O₈. nih.gov This transition involves a reorientation of the WO₄ tetrahedra, and while the cubic symmetry is preserved (space groups change from P2₁3 for the α-phase to Pa3̅ for the β-phase), it leads to a change in the magnitude of the negative thermal expansion coefficient. nih.gov
Under high pressure, zirconium tungstate (B81510) undergoes further phase transitions. It can transform into a metastable amorphous phase, which interestingly exhibits a positive thermal expansion coefficient. researchgate.net At even higher pressures, it transitions to a crystalline orthorhombic γ-phase. aip.org
| Phase | Crystal System | Space Group | Conditions | Key Structural Features | Thermal Expansion |
| α-ZrW₂O₈ | Cubic | P2₁3 | Ambient pressure, < 448 K | Ordered structure with corner-sharing ZrO₆ octahedra and WO₄ tetrahedra. nih.govacs.org | Isotropic negative |
| β-ZrW₂O₈ | Cubic | Pa3̅ | Ambient pressure, > 448 K | Disordered structure with reoriented WO₄ tetrahedra. nih.govacs.org | Isotropic negative (magnitude changes) |
| Amorphous | Amorphous | - | High pressure | Disordered network. | Positive |
| γ-ZrW₂O₈ | Orthorhombic | - | High pressure | Topologically identical to the alpha phase with shorter W-O contacts. aip.org | - |
Interdisciplinary Research Trends Involving this compound
The unique properties of this compound have spurred a wide range of interdisciplinary research. A primary focus has been its application as a component in composite materials to control thermal expansion. researchgate.net By incorporating ZrW₂O₈ particles into polymers, metals, or other ceramics, it is possible to fabricate composites with near-zero or even tailored thermal expansion coefficients. researchgate.netacs.org This is of critical importance for applications in precision instruments, dental materials, and electronic substrates where dimensional stability over a range of temperatures is crucial.
In the field of catalysis, tungsten oxide-zirconium oxide composites have been recognized as solid acid catalysts. imim.plcardiff.ac.uk These materials are investigated for their potential in various chemical transformations, such as the isomerization of hydrocarbons, which is a key process in producing higher-octane gasoline. greencarcongress.comuran.ru Research in this area explores how the structure of the this compound system at the nanoscale influences its catalytic activity. lehigh.edu
Furthermore, the fundamental physics of the negative thermal expansion in ZrW₂O₈ continues to be an active area of research. arxiv.org Scientists are using a combination of experimental techniques, such as neutron and X-ray diffraction, and theoretical modeling to understand the complex lattice dynamics that give rise to this unusual behavior. researchgate.netacs.org This fundamental research not only deepens our understanding of materials physics but also provides insights for the targeted design of new materials with novel thermal properties.
Structure
2D Structure
Properties
Molecular Formula |
O8W2Zr-4 |
|---|---|
Molecular Weight |
586.9 g/mol |
IUPAC Name |
dioxido(dioxo)tungsten;zirconium |
InChI |
InChI=1S/8O.2W.Zr/q;;;;4*-1;;; |
InChI Key |
CRXCOEWPVNRYPP-UHFFFAOYSA-N |
Canonical SMILES |
[O-][W](=O)(=O)[O-].[O-][W](=O)(=O)[O-].[Zr] |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Fabrication Techniques for Zirconium Tungsten Oxide Materials
Solution-Based Synthesis Approaches
Solution-based methods offer several advantages over traditional solid-state reactions, including better chemical homogeneity, control over particle size and morphology, and often lower synthesis temperatures. metu.edu.tr These techniques involve the use of precursors in a liquid phase to facilitate the formation of the desired zirconium tungsten oxide product.
Sol-Gel Routes for this compound Particle and Film Generation
The sol-gel process is a versatile wet-chemical technique used to produce ceramic materials from a chemical solution that acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. researchgate.net This method has been successfully employed for the synthesis of this compound, offering a pathway to create fine, pure, and homogeneous oxide mixtures suitable for ceramic processing. researchgate.net
One common approach is the aqueous citrate-gel method. researchgate.net In this process, zirconium and tungsten precursors are dissolved in a solution containing citric acid, which acts as a chelating agent. The solution is then heated to form a stable, quasi-solid gel where molecular homogeneity is preserved. researchgate.net Subsequent heat treatment of the gel leads to the decomposition of organic components and the crystallization of ZrW₂O₈. researchgate.netresearchgate.net The sol-gel method can yield amorphous ZrW₂O₈ particles at temperatures as low as 723 K (450 °C), which can then be crystallized at higher temperatures. researchgate.net
The advantages of the sol-gel method are evident in the homogeneity of the final products. researchgate.net Research has shown that this technique can produce amorphous ZrW₂O₈ with particle sizes ranging from 50 to 300 nm. researchgate.net The thermal expansion coefficients of ZrW₂O₈ synthesized via the citrate-gel route have been measured to be -10.6 x 10⁻⁶ °C⁻¹ for the alpha phase (50-125 °C) and -3.2 x 10⁻⁶ °C⁻¹ for the beta phase (200-300 °C). researchgate.netresearchgate.net
| Sol-Gel Synthesis Parameter | Observation | Reference |
| Method | Aqueous citrate-gel | researchgate.net |
| Precursors | Zirconium and tungsten salts, citric acid | researchgate.net |
| Intermediate Product | Stable, quasi-solid gel | researchgate.net |
| Final Product | Amorphous or crystalline ZrW₂O₈ particles | researchgate.net |
| Particle Size | 50–300 nm (amorphous) | researchgate.net |
| Crystallization Temperature | Starts at 833 K (560 °C) | researchgate.net |
Hydrothermal and Solvothermal Syntheses of this compound Nanostructures
Hydrothermal and solvothermal synthesis are methods that involve chemical reactions in aqueous or non-aqueous solvents, respectively, at elevated temperatures and pressures in a sealed vessel called an autoclave. sigmaaldrich.comresearchgate.net These techniques are particularly suitable for the synthesis of crystalline nanomaterials. researchgate.net
For this compound, hydrothermal synthesis is considered an economically advantageous method as it can be carried out at relatively low temperatures to produce phase-homogeneous materials. researchgate.net The process typically involves the hydrothermal treatment of a precursor gel. nii.ac.jp For instance, a single-phase ZrW₂O₈ can be prepared by the hydrothermal synthesis and subsequent decomposition of a precursor like ZrW₂O₇(OH)₂·2H₂O. core.ac.ukresearchgate.net The formation of this precursor is significantly dependent on factors such as the concentration of hydrochloric acid in the reaction medium. researchgate.net
The morphology of the resulting ZrW₂O₈ is often in the form of nanorods or elongated particles with an intrinsic block structure. core.ac.ukresearchgate.net The average block size can vary from 20 nm to 50 nm. core.ac.uk The formation of hydrothermally-synthesized ZrW₂O₈ occurs in two main stages: the transition of the crystalline precursor into an amorphous state, followed by the nucleation and growth of ZrW₂O₈ crystals at temperatures around 350-550°C. core.ac.uk
| Hydrothermal Synthesis Parameter | Observation | Reference |
| Precursor | ZrW₂O₇(OH)₂·2H₂O | core.ac.ukresearchgate.net |
| Reaction Conditions | Elevated temperature and pressure in an autoclave | nii.ac.jp |
| Key Factor | HCl concentration influences precursor formation | researchgate.net |
| Product Morphology | Nanorods, elongated particles with block structure | core.ac.ukresearchgate.net |
| Crystallite Size | 20–50 nm | core.ac.uk |
| Formation Mechanism | Two-stage process: amorphization then crystallization | core.ac.uk |
Co-precipitation and Wet Chemical Techniques for this compound Precursors
Co-precipitation is a wet chemical method that involves the simultaneous precipitation of two or more cations from a solution to form a precursor material. yellow-tungsten-oxide.com This technique is advantageous for achieving a high degree of homogeneity in the resulting powder, which is crucial for the subsequent formation of phase-pure this compound. researchgate.net
In the synthesis of ZrW₂O₈ precursors, a mixed precipitate can be formed using metal salts as starting compounds. researchgate.net For instance, zirconia-tungsten composite powders can be prepared by this method without the need for mixing and milling steps. researchgate.net The properties of the precursor, such as the stability of the mixed precipitate suspension and the surface area of the dried powder, are significantly influenced by the tungsten salt content. researchgate.net After precipitation, the precursor is typically dried and calcined to form the final this compound product.
Other wet chemical techniques, such as spray pyrolysis and spin coating, also offer routes to produce metal oxide materials. helmholtz-berlin.de These methods utilize solution-state precursors like metal alkoxides and metal salts to deposit thin films or powders. helmholtz-berlin.de While not as commonly reported for ZrW₂O₈ as co-precipitation, these techniques offer potential for controlled fabrication of this compound coatings and films.
Precursor Development and Optimization for this compound Synthesis
The choice and development of precursors are critical for the successful synthesis of this compound with desired properties. Research has focused on developing novel precursors from relatively cheaper and more abundant starting chemicals to make the synthesis process more cost-effective. metu.edu.trresearchgate.net Examples of such starting materials include zirconium acetate and tungstic acid. metu.edu.trresearchgate.net
The optimization of precursor synthesis involves a detailed investigation of various solution parameters, such as the solubility of the tungsten source, the stoichiometry of the reactants, the final pH of the solution, and the aging time. metu.edu.trresearchgate.net For instance, in the development of a precursor from zirconium acetate and tungstic acid, the evolution of the heat treatment protocol is crucial for producing phase-pure ZrW₂O₈. metu.edu.tr
Furthermore, the combination of zirconium alkoxides with other organometallic compounds has led to the creation of heterometallic zirconium alkoxides. acs.orgnih.gov These single-source precursors can be used for the production of metal-zirconium bimetallic oxides and offer a route to materials with tailored properties. acs.orgnih.gov The thermal decomposition of these complex precursors can lead to the formation of various polymorphs of zirconia, influenced by the accompanying metal through doping. nih.gov
Solid-State Reaction and High-Temperature Fabrication Methods
Solid-state reaction is a traditional and straightforward method for the synthesis of ceramic materials, involving the high-temperature reaction of solid reactants.
Conventional Solid-State Synthesis of this compound
The conventional solid-state synthesis of this compound typically involves the reaction of stoichiometric mixtures of zirconium dioxide (ZrO₂) and tungsten trioxide (WO₃). researchgate.netmetu.edu.tr The powdered reactants are intimately mixed, often through grinding, and then calcined at high temperatures, typically around 1200°C, to facilitate the crystallization of ZrW₂O₈. researchgate.netmetu.edu.tr
A key challenge in this method is that the cubic phase of ZrW₂O₈, which exhibits the desirable negative thermal expansion, is thermodynamically unstable at room temperature with respect to the constituent binary oxides. wikipedia.orgchemeurope.com Therefore, to obtain and preserve this metastable phase, the material must be quenched by rapid cooling from the synthesis temperature (e.g., from approximately 900 °C) to room temperature. wikipedia.orgchemeurope.com This rapid cooling circumvents the decomposition of ZrW₂O₈ back into ZrO₂ and WO₃. researchgate.net
While this method is relatively simple, it often requires multiple grinding and reheating cycles to ensure complete reaction and achieve a homogeneous product. metu.edu.tr The resulting material can also be porous, which may affect its mechanical properties. researchgate.net
| Solid-State Synthesis Parameter | Observation | Reference |
| Reactants | Stoichiometric mixture of ZrO₂ and WO₃ | researchgate.netmetu.edu.tr |
| Process | Grinding and high-temperature calcination | researchgate.net |
| Calcination Temperature | ~1200°C | researchgate.netmetu.edu.tr |
| Cooling Method | Rapid quenching to preserve metastable cubic phase | wikipedia.orgchemeurope.com |
| Challenges | Potential for inhomogeneity, porosity, requires multiple cycles | researchgate.netmetu.edu.tr |
Spark Plasma Sintering (SPS) and Hot Pressing for this compound Composites
Spark Plasma Sintering (SPS), also known as Field Assisted Sintering Technology (FAST), and conventional hot pressing are prominent powder metallurgy techniques for the consolidation and densification of this compound and its composites. These methods are instrumental in producing bulk materials with tailored microstructures and properties.
Spark Plasma Sintering is an advanced sintering method that utilizes a pulsed direct electrical current and uniaxial pressure to achieve rapid densification of powders at lower temperatures and with shorter processing times compared to conventional methods. researchgate.netekb.eg The process involves passing high-density current pulses through the powder and the pressing tool, leading to rapid Joule heating between the particles. researchgate.net This rapid heating, with rates that can reach up to 600°C/min, minimizes grain growth, which is crucial for producing materials with fine-grained or even nanosized microstructures. researchgate.netvnu.edu.vn The combination of heat and pressure promotes the elimination of adsorbed gases and breaks down oxide layers on particle surfaces, enhancing densification. researchgate.net
Hot pressing is a more traditional technique where powdered materials are heated in a die while uniaxial pressure is applied. nih.gov This process is typically slower than SPS and requires higher temperatures to achieve full density. e3s-conferences.org While effective, the longer sintering times can lead to more significant grain growth.
In the context of this compound composites, both SPS and hot pressing have been successfully employed. For instance, dense Zirconium (Zr) - partially-stabilized zirconia (PSZ) composites have been fabricated using the SPS technique. researchgate.net Studies have shown that SPS can produce dense ZrC pellets, and a comparative analysis with hot pressing revealed that SPS is much more efficient, with fast densification starting even before reaching the maximum processing temperature. e3s-conferences.org Similarly, tungsten carbide-zirconium oxide (WC-ZrO2) composites have been manufactured using both hot pressing and SPS, achieving high hardness and fracture toughness. researchgate.net Research on ZrO2/WC composites has demonstrated that while both methods can achieve high densification, the final microstructures and phase compositions can differ significantly. nih.gov SPS tends to produce a more favorable microstructure with a non-transformed tetragonal zirconia phase. nih.gov
The choice between SPS and hot pressing often depends on the desired final properties of the this compound composite. SPS is favored for creating materials with fine-grained microstructures and for its efficiency, while hot pressing remains a viable, though less rapid, alternative.
Table 1: Comparison of SPS and Hot Pressing for this compound Composites
| Feature | Spark Plasma Sintering (SPS) | Hot Pressing |
|---|---|---|
| Heating Mechanism | Pulsed DC current, Joule heating | External heating source |
| Heating Rate | Very high (e.g., up to 600°C/min) | Slower |
| Processing Time | Short | Long |
| Sintering Temperature | Generally lower | Generally higher |
| Grain Growth | Minimal | More significant |
| Densification | Rapid and efficient | Slower |
| Applications for ZrW2O8 Composites | Fabrication of fine-grained, dense composites | Consolidation of various ceramic and metal-matrix composites |
High-Pressure High-Temperature (HPHT) Processing of this compound
High-Pressure High-Temperature (HPHT) processing involves subjecting materials to extreme pressures and temperatures simultaneously, often leading to the formation of unique phases and microstructures that cannot be obtained under ambient conditions. This technique is a powerful tool for exploring the phase diagram of materials and synthesizing novel structures.
For this compound (ZrW2O8), HPHT processing induces significant structural transformations. At ambient temperature, as pressure is increased, the common cubic α-phase of ZrW2O8 undergoes a phase transition to an orthorhombic γ-phase at approximately 0.2 GPa. researchgate.net Upon further compression, ZrW2O8 experiences pressure-induced amorphization, becoming progressively disordered between 1.5 and 3.5 GPa. researchgate.netcore.ac.uk This amorphous phase can be retained when the pressure is released. researchgate.net
The Pressure-Temperature (P-T) phase diagram of ZrW2O8 illustrates the stability regions of its various phases. The α-phase is stable at low pressures and low temperatures, while the β-phase exists at low pressures and high temperatures. The γ-phase is the stable form at high pressures and low temperatures. At even higher pressures, the material can become amorphous or decompose into its constituent oxides, ZrO2 and WO3, especially at elevated temperatures. researchgate.net
HPHT synthesis has been utilized to create a hexagonal phase of ZrW2O8 (h-ZrW2O8) at a pressure of 2 GPa and temperatures between 600°C and 700°C. ekb.eg This demonstrates the capability of HPHT methods to produce metastable phases with distinct crystal structures.
In the context of composites, HPHT has been compared with Spark Plasma Sintering (SPS) for the consolidation of zirconium dioxide/tungsten carbide (ZrO2/WC) materials. Research has shown that HPHT processing of these composites can lead to the formation of a significant volume of monoclinic zirconia phase, which can be detrimental to the material's mechanical properties due to its susceptibility to cracking. nih.govcranfield.ac.uk The short sintering times typical of HPHT may also prevent the desired modification of the carbide grain shape through surface diffusion. cranfield.ac.uk
Table 2: Phases of this compound under High-Pressure Conditions
| Phase | Crystal System | Conditions of Formation/Stability |
|---|---|---|
| α-ZrW2O8 | Cubic | Stable at low pressures and low temperatures. |
| γ-ZrW2O8 | Orthorhombic | Forms from the α-phase at ~0.2 GPa at room temperature. |
| Amorphous ZrW2O8 | Amorphous | Forms from the γ-phase between 1.5 and 3.5 GPa at room temperature. |
| h-ZrW2O8 | Hexagonal | Synthesized at 2 GPa and 600-700°C. |
Vapor Deposition and Thin Film Growth Strategies for this compound
Chemical Vapor Deposition (CVD) and Physical Vapor Deposition (PVD) Techniques
Vapor deposition techniques are essential for the fabrication of high-quality thin films of various materials, including complex oxides. These methods can be broadly categorized into Chemical Vapor Deposition (CVD) and Physical Vapor Deposition (PVD).
Chemical Vapor Deposition (CVD) involves the reaction of volatile precursor gases on a heated substrate surface to form a solid thin film. The selection of appropriate precursors is critical for a successful CVD process. e3s-conferences.org For the deposition of zirconium-containing films, precursors such as zirconium tetrachloride (ZrCl4) and organometallic compounds like zirconium tetrakis-tetramethylheptadione [Zr(thd)4] are often used. core.ac.ukresearchgate.net Similarly, for tungsten oxide films, various precursors are available. While direct CVD of this compound is not extensively documented, the synthesis of its constituent oxides suggests its feasibility. The process would require the co-deposition from suitable zirconium and tungsten precursors under controlled conditions to achieve the desired stoichiometry and phase of ZrW2O8.
Physical Vapor Deposition (PVD) encompasses a range of techniques where a material is vaporized from a solid or liquid source in a vacuum environment and then condensed onto a substrate to form a thin film. researchgate.net Common PVD methods include sputtering, thermal evaporation, and pulsed laser deposition (PLD). mdpi.com
Pulsed laser deposition has been successfully used to grow negative thermal expansion ZrW2O8 thin films on quartz substrates. cranfield.ac.uk This technique involves using a high-power laser to ablate a target material, creating a plasma plume that deposits onto a substrate. The as-deposited films are typically amorphous and require a post-deposition annealing step at specific temperatures to crystallize into the desired ZrW2O8 phase. cranfield.ac.uk
Sputtering is another widely used PVD method where ions from a plasma bombard a target, causing atoms or molecules to be ejected and deposited onto a substrate. researchgate.net The availability of Zirconium Tungsten (Zr/W) sputtering targets indicates the use of this technique for depositing films containing both elements. ekb.egresearchgate.net These deposited metallic or alloy films would then likely require a reactive sputtering process in an oxygen atmosphere or a subsequent oxidation step to form this compound.
Table 3: Overview of Vapor Deposition Techniques for this compound Films
| Technique | Category | Description | Precursors/Targets | Post-Processing |
|---|---|---|---|---|
| Chemical Vapor Deposition (CVD) | Chemical | Reaction of volatile precursors on a heated substrate. | Zirconium and Tungsten organometallics or halides. | May require annealing. |
| Pulsed Laser Deposition (PLD) | Physical | Ablation of a target material using a high-power laser. | Solid ZrW2O8 target. | Annealing required for crystallization. |
| Sputtering | Physical | Bombardment of a target with plasma ions. | Zirconium Tungsten (Zr/W) alloy target. | Reactive sputtering with oxygen or post-oxidation. |
Jet Nebulizer Spray Pyrolysis for this compound Films
Jet Nebulizer Spray Pyrolysis is an atmospheric pressure deposition technique that involves atomizing a precursor solution into fine droplets, which are then carried by a gas stream to a heated substrate. Upon contact with the hot surface, the droplets undergo solvent evaporation, precursor decomposition (pyrolysis), and reaction to form a solid thin film. vnu.edu.vnnih.gov This method is cost-effective and suitable for large-area deposition. researchgate.net
While there is no direct literature on the fabrication of this compound thin films using jet nebulizer spray pyrolysis, the synthesis of its constituent oxides by this method is well-established. Zirconia (ZrO2) thin films have been prepared from various precursors, including zirconium oxychloride and zirconium acetylacetonate. researchgate.netresearchgate.netmdpi.com Similarly, tungsten oxide (WO3) films have also been synthesized via spray pyrolysis. researchgate.netnih.gov
Furthermore, a related technique, spray drying, has been successfully employed to synthesize this compound powders. cranfield.ac.uk This process also begins with an aqueous solution of precursors like ammonium metatungstate and zirconium oxychloride. The solution is sprayed into a hot chamber, leading to the formation of a precursor powder with enhanced reactivity, which is then calcined to yield high-purity ZrW2O8. cranfield.ac.uk
Based on the successful synthesis of the individual oxides and the powder form of the composite oxide using similar aerosol-based methods, it is plausible that jet nebulizer spray pyrolysis could be adapted for the deposition of this compound thin films. This would likely involve the careful formulation of a precursor solution containing soluble zirconium and tungsten salts, followed by optimization of spray parameters such as substrate temperature, solution flow rate, and carrier gas flow.
Control of Morphology and Nanostructure in this compound Materials Research
Synthesis of this compound Nanoparticles and Nanofibers
The synthesis of this compound with controlled morphology at the nanoscale, such as nanoparticles and nanofibers, is crucial for its application in advanced composites and functional materials. Various chemical synthesis routes have been explored to achieve these nanostructures.
Nanoparticles: Hydrothermal synthesis is a prevalent method for producing this compound nanoparticles. nih.gov This technique involves chemical reactions in aqueous solutions at elevated temperatures and pressures. By carefully controlling the reaction conditions, such as the initial reactants, acid type and concentration, reaction time, and temperature, ZrW2O8 nanoparticles with distinct morphologies and crystallite sizes can be obtained. researchgate.net For instance, ZrW2O8 nanorods have been synthesized using a hydrothermal method followed by a post-annealing step. researchgate.netcranfield.ac.uk The process often starts with precursors like sodium tungstate (B81510) (Na2WO4·2H2O) and zirconium oxychloride (ZrOCl2·8H2O). core.ac.uk The resulting precursor, such as ZrW2O7(OH,Cl)2·2H2O, is then decomposed at elevated temperatures to form single-phase ZrW2O8. core.ac.uk
The sol-gel method is another effective technique for preparing ZrW2O8 nanoparticles. An aqueous citrate-gel method, for example, can be used to create a fine, pure, and homogeneous oxide mixture that serves as a precursor for the ceramic. researchgate.net This method offers excellent control over the stoichiometry and homogeneity of the final product at a nanometer level. researchgate.net The sol-gel process typically involves the hydrolysis and condensation of metal alkoxide or salt precursors to form a sol, which then transitions into a gel network. youtube.com Subsequent drying and calcination of the gel yield the desired oxide nanoparticles.
Nanofibers: While the synthesis of this compound nanofibers is not as commonly reported as its constituent oxides, the electrospinning technique presents a viable route for their fabrication. Electrospinning is a versatile method for producing continuous nanofibers from a polymer solution or melt subjected to a high-voltage electric field.
The fabrication of tungsten oxide (WO3) nanofibers via electrospinning has been demonstrated using precursors such as tungstic acid or ammonium metatungstate mixed with a polymer like polyvinylpyrrolidone (PVP). vnu.edu.vnresearchgate.netnih.govvnu.edu.vn After the electrospinning process, the composite fibers are calcined at high temperatures to remove the polymer and crystallize the inorganic nanofibers. researchgate.net Similarly, zirconia (ZrO2) nanofibers have been prepared through hydrothermal methods. e3s-conferences.org
To produce this compound nanofibers, a similar electrospinning approach could be adopted. This would involve preparing a spinning solution containing soluble zirconium and tungsten precursors along with a suitable polymer. After electrospinning, a calcination step would be necessary to remove the polymer and facilitate the reaction between the zirconium and tungsten precursors to form the ZrW2O8 nanofibers.
Table 4: Compound Names Mentioned in the Article
| Compound Name | Chemical Formula |
|---|---|
| This compound | ZrW2O8 |
| Zirconium oxide / Zirconia | ZrO2 |
| Tungsten oxide | WO3 |
| Tungsten carbide | WC |
| Zirconium carbide | ZrC |
| Partially-stabilized zirconia | PSZ |
| Zirconium oxychloride | ZrOCl2 |
| Ammonium metatungstate | (NH4)6H2W12O40 |
| Zirconium oxynitrate | ZrO(NO3)2 |
| Zirconium tetrakis-tetramethylheptadione | Zr(thd)4 |
| Sodium tungstate | Na2WO4 |
| Polyvinylpyrrolidone | (C6H9NO)n |
Influence of Synthesis Parameters on this compound Microstructure and Crystallinity
The final microstructure and crystallinity of this compound (ZrW₂O₈) are critically dependent on the parameters employed during its synthesis. These parameters, which include temperature, precursor materials, pH, and reaction time, dictate the nucleation and growth processes, ultimately controlling the phase purity, particle size, morphology, and crystalline structure of the resulting material. Precise control over these conditions is essential for tailoring the properties of ZrW₂O₈ for specific applications.
Effect of Temperature
Temperature is a paramount factor in the synthesis of this compound, influencing both the crystallization of the desired phase and the evolution of its microstructure. The synthesis process often involves an initial reaction or precursor formation at a lower temperature, followed by a higher-temperature calcination or sintering step to achieve the crystalline ZrW₂O₈ phase.
In hydrothermal synthesis, the initial temperature affects the precursor's characteristics. For instance, reducing the hydrothermal temperature to 160°C can result in the formation of nano-sphere particles with an average diameter of 30 nm when using nitric acid. researchgate.net
The subsequent calcination temperature is crucial for the transformation of precursors into the final cubic α-ZrW₂O₈ structure.
Amorphous ZrW₂O₈ prepared by a sol-gel process begins to crystallize at 833 K (560°C) and remains stable up to 953 K (680°C). researchgate.net
Using a hydrothermally synthesized precursor, pure nanoscale ZrW₂O₈ powder can be obtained by heating at 570°C for one hour. researchgate.net
High-temperature in-situ X-ray analysis has shown that the crystal structure corresponding to the cubic phase of ZrW₂O₈ forms up to 873 K (600°C). researchgate.net Above this temperature, weak diffraction lines corresponding to the constituent oxides (ZrO₂ and WO₃) may appear, indicating decomposition. researchgate.net
The calcination temperature also impacts the morphology. For example, in the synthesis of zirconia, as the calcination temperature increases, the morphology can progressively transform into hollow spheres. mdpi.com While this is not specific to ZrW₂O₈, it illustrates the general principle of temperature-dependent morphological changes in related oxide systems.
Table 1: Influence of Calcination Temperature on ZrW₂O₈ Phase Formation
| Synthesis Method | Precursor | Calcination Temperature | Resulting Phase/Crystallinity | Source |
| Sol-Gel | Amorphous ZrW₂O₈ | 723 K (450°C) for 12h | Amorphous | researchgate.net |
| Sol-Gel | Amorphous ZrW₂O₈ | 833 K (560°C) | Onset of crystallization | researchgate.net |
| Hydrothermal | ZrW₂O₇(OH,Cl)₂·2H₂O | 570°C for 1h | Pure nanoscale cubic ZrW₂O₈ | researchgate.net |
| Hydrothermal | ZrW₂O₇(OH)₂·2H₂O | 873 K (600°C) | Cubic ZrW₂O₈ | researchgate.netrsc.org |
| Solid-State | ZrO₂ and WO₃ | >900°C followed by quenching | Metastable cubic α-ZrW₂O₈ | wikipedia.org |
Influence of Precursors and Chemical Environment
The choice of starting materials and the chemical environment, particularly the pH and the presence of certain ions, significantly directs the synthesis outcome.
Precursor Type: The nature of the zirconium and tungsten precursors can affect the reaction pathways and the final product. While many syntheses start from the binary oxides ZrO₂ and WO₃, other sources like zirconium acetate, tungstic acid, and various salts are also used. metu.edu.tr The use of different precursors, such as zirconium (IV) n-propoxide versus zirconium (IV) acetate in sol-gel synthesis of zirconia-silica gels, has been shown to strongly influence which crystalline polymorphs are formed and at what temperatures. nih.gov
Acid Concentration and pH: In hydrothermal methods, the concentration of acid, typically hydrochloric acid (HCl), is a critical parameter for controlling both the crystalline phase and morphology.
A single-phase precursor, leading to pure ZrW₂O₈, can be synthesized when the HCl concentration is as low as 4 mol/L. scientific.net
The optimal concentration of HCl for preparing the precursor ZrW₂O₇(OH,Cl)₂·2H₂O has been identified as approximately 2.3 M. researchgate.net
Research on poorly-crystalline Zr–W binary hydroxides found that an HCl concentration between 5–9 M was suitable for preparing the active phase for catalytic applications. rsc.org
The acid concentration also has a pronounced effect on the particle morphology.
At an HCl concentration of 4 mol/L, the synthesized ZrW₂O₈ particles are large. scientific.net
Increasing the HCl concentration to a range of 6-8 mol/L results in much finer particles and the formation of rods with multiple crystal faces. scientific.net
Studies have shown that only HCl and HNO₃ can be used to prepare pure ZrW₂O₈ powders with high crystallinity and a rod-like shape. researchgate.net
Table 2: Effect of HCl Concentration on ZrW₂O₈ Microstructure (Hydrothermal Synthesis)
| HCl Concentration (mol/L) | Resulting Microstructure/Morphology | Source |
| 4 | Large particles | scientific.net |
| 6-8 | Finer particles, rods with multiple crystal faces | scientific.net |
Impact of Synthesis Time
The duration of both the initial synthesis and the subsequent heat treatment steps can influence the completeness of the reaction, crystal growth, and phase purity.
In hydrothermal synthesis, a sintering time of 36 hours was found to be optimal for the preparation of the precursor. researchgate.net For the subsequent calcination, a relatively short time of 1 hour at 570°C was sufficient to obtain pure nanoscale ZrW₂O₈ from the precursor. researchgate.net In solid-state reactions, which often require high temperatures, the material is typically quenched (cooled rapidly) after heating to trap the metastable cubic phase at room temperature. wikipedia.org Longer sintering times in other ceramic systems can lead to grain growth and changes in shape due to diffusion mechanisms. ptmk.net While specific data on the effect of extended calcination times on ZrW₂O₈ grain growth is limited in the provided context, the principles of ceramic sintering suggest it would lead to larger, more rounded particles.
Sophisticated Structural Characterization and Crystallographic Investigations of Zirconium Tungsten Oxide
Diffraction-Based Structural Analysis Techniques
Diffraction methods are fundamental in elucidating the atomic arrangement and crystal structure of materials. By analyzing the way waves, such as X-rays or neutrons, are scattered by the crystalline lattice, detailed information about phase composition, unit cell dimensions, and atomic positions can be obtained.
X-ray diffraction (XRD) is a primary and powerful tool for the characterization of crystalline materials like zirconium tungsten oxide. h-and-m-analytical.com It is instrumental in identifying the specific crystalline phases present in a sample by comparing the experimental diffraction pattern to reference patterns from established databases. h-and-m-analytical.com For this compound (ZrW₂O₈), XRD is crucial for distinguishing between its different polymorphic forms, such as the cubic α-phase (stable at lower temperatures) and the high-temperature β-phase.
The technique works by directing X-rays onto a sample and measuring the scattering angles and intensities of the diffracted beams. nih.gov The resulting pattern is a unique "fingerprint" of the material's crystal structure. Analysis of this pattern allows for precise phase identification. For instance, studies on the synthesis of zirconium tungstate (B81510) often use XRD to confirm the formation of the desired cubic phase and to detect the presence of any impurity phases, such as zirconia (ZrO₂) or tungsten oxide (WO₃). metu.edu.tr
Beyond phase identification, XRD data is essential for the precise determination and refinement of the material's lattice parameters. These parameters define the size and shape of the unit cell, the fundamental repeating unit of the crystal. For the cubic α-ZrW₂O₈, the key parameter is the lattice constant 'a'. Several studies have utilized XRD to measure this value at room temperature, reporting values around 9.154 Å to 9.1575 Å. metu.edu.tr High-temperature XRD is particularly valuable for studying the negative thermal expansion (NTE) property of ZrW₂O₈, as it allows for the precise measurement of changes in the lattice parameters as a function of temperature.
Table 1: Reported Lattice Parameters for Cubic α-Zirconium Tungsten Oxide at Room Temperature
| Source | Lattice Parameter (a) in Å | Space Group |
| Graham (1965) metu.edu.tr | 9.154 | Cubic |
| Auray et al. metu.edu.tr | 9.1546 | P2₁3 |
| Evans et al. metu.edu.tr | 9.1575 | P2₁3 |
This table is interactive and can be sorted by column.
Neutron diffraction serves as a critical complementary technique to XRD for structural analysis, particularly for compounds containing elements with vastly different atomic numbers or for precisely locating light atoms like oxygen. koreascience.kr In this compound, the scattering power of oxygen for neutrons is significant compared to that for X-rays, making neutron diffraction exceptionally well-suited for determining the precise positions and displacement parameters of the oxygen atoms within the crystal lattice. koreascience.kr
Single-crystal neutron diffraction analysis has been used to conclusively determine complex structures where X-ray data might be ambiguous. acs.org For zirconium-containing compounds, neutron diffraction can accurately map the displacements of oxygen atoms from their ideal positions, providing a more detailed and accurate picture of the true crystal structure. koreascience.krresearchgate.net
The Rietveld method is a powerful analytical procedure used to refine crystal structure models by fitting a calculated diffraction profile to the entire measured diffraction pattern (from either XRD or neutron diffraction). wikipedia.orgmalvernpanalytical.com Instead of analyzing individual diffraction peaks, this technique uses a least-squares approach to adjust various structural and instrumental parameters until the calculated pattern matches the experimental one as closely as possible. wikipedia.org
In the study of this compound, Rietveld refinement is indispensable for extracting detailed and accurate crystallographic information from powder diffraction data. arxiv.org The parameters that can be refined include:
Lattice parameters: Achieving high precision in unit cell dimensions. malvernpanalytical.com
Atomic positions: Determining the exact coordinates of Zr, W, and O atoms within the unit cell.
Site occupancy factors: Investigating atomic substitutions or vacancies.
Atomic displacement parameters (thermal parameters): Quantifying the thermal vibrations of atoms. osti.gov
Phase fractions: Quantifying the amounts of different crystalline phases in a multi-phase sample. mdpi-res.com
The method was originally developed for neutron diffraction data but was quickly adapted for XRD as well. malvernpanalytical.comresearchgate.net For ZrW₂O₈, Rietveld analysis of both neutron and X-ray data has been fundamental in confirming the P2₁3 space group for the cubic phase and in precisely describing the interconnected framework of ZrO₆ octahedra and WO₄ tetrahedra. metu.edu.tr The accuracy of the Rietveld method allows for the detailed characterization of subtle structural changes that occur with variations in temperature or pressure.
Microscopic and Spectroscopic Probing of this compound
While diffraction techniques reveal the average crystal structure, microscopy and spectroscopy provide complementary information on the local structure, morphology, and bonding within the material.
Electron microscopy techniques are essential for visualizing the microstructure and morphology of materials at high magnifications.
Field-Emission Scanning Electron Microscopy (FE-SEM): FE-SEM is an advanced version of SEM that uses a field-emission gun, providing significantly higher resolution and enabling clear imaging even at low accelerating voltages. uga.edu This is beneficial for imaging insulating or sensitive materials like ceramics. FE-SEM analysis of ZrW₂O₈ can reveal fine details of its grain structure, porosity, and the morphology of nanocrystalline samples.
Transmission Electron Microscopy (TEM): TEM offers even higher resolution than SEM, allowing for the visualization of features at the nanoscale. researchgate.net By passing a beam of electrons through an ultra-thin sample, TEM can be used to study the crystal structure, defects (like dislocations and grain boundaries), and the precise size and shape of ZrW₂O₈ nanoparticles. Selected Area Electron Diffraction (SAED), a technique available in TEM, can provide diffraction patterns from individual nanocrystals, confirming their crystal structure and orientation.
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules and crystal lattices. youtube.com These techniques provide valuable information about chemical bonding, molecular symmetry, and local structural arrangements, making them highly complementary to diffraction methods. spectroscopyonline.comstellarnet.us The spectra generated are unique molecular "fingerprints". youtube.com
For this compound, these techniques are particularly sensitive to the vibrations of the Zr-O and W-O bonds within the ZrO₆ octahedra and WO₄ tetrahedra. osti.gov
FTIR Spectroscopy: This technique measures the absorption of infrared radiation by the material, exciting its vibrational modes. Analysis of the FTIR spectrum of ZrW₂O₈ helps identify the characteristic stretching and bending vibrations associated with its polyhedral units.
Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light (usually from a laser). stellarnet.us The selection rules for Raman scattering are different from those for IR absorption, meaning the two techniques often provide complementary information. spectroscopyonline.com Raman studies of ZrW₂O₈ are instrumental in understanding the dynamics of the WO₄ tetrahedra, which are considered key to the material's NTE behavior. Specific Raman bands can be assigned to the stretching and bending modes of the W-O bonds and the Zr-O-W linkages. researchgate.net The change in the position and width of these bands with temperature can provide direct insight into the vibrational changes that drive thermal contraction.
Table 2: Typical Vibrational Modes Observed in this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment | Technique |
| > 900 | W-O stretching modes in WO₄ tetrahedra | Raman, FTIR |
| 600 - 900 | Asymmetric stretching of Zr-O-W bridges | Raman, FTIR |
| 300 - 600 | Bending modes of O-W-O and Zr-O-W | Raman, FTIR |
| < 300 | Lattice modes and external vibrations | Raman |
This table is interactive and can be sorted by column.
X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS) in this compound Surface Studies
X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS) are powerful surface-sensitive techniques for probing the electronic structure and local chemical environment of elements in this compound (ZrW₂O₈).
X-ray Photoelectron Spectroscopy (XPS) provides quantitative information about the elemental composition and oxidation states of the constituent atoms (Zr, W, O) at the material's surface. In studies of tungstated zirconia catalysts, XPS is frequently employed to characterize the surface WOx species. For instance, analysis of the W 4f and Zr 3d core level spectra helps in understanding the dispersion and chemical state of tungsten oxide on the zirconia support. While detailed XPS studies specifically on the stoichiometric ZrW₂O₈ compound are less common in the literature than those on related catalysts, the technique is crucial for verifying surface purity and the oxidation states of zirconium (Zr⁴⁺), tungsten (W⁶⁺), and oxygen (O²⁻). Neutron powder diffraction and XPS studies on ammoniated ZrW₂O₈ have revealed that nitrogen bonds to tungsten, which improves the thermal stability of the compound researchgate.net.
X-ray Absorption Spectroscopy (XAS) , particularly the Extended X-ray Absorption Fine Structure (EXAFS) region, offers precise details about the local atomic structure. EXAFS is well-suited for investigating the structure and disorder of complex materials like ZrW₂O₈ researchgate.netfrontiersin.orgnih.gov. It has been instrumental in elucidating the microscopic mechanisms responsible for the compound's significant negative thermal expansion (NTE). researchgate.netfrontiersin.orgnih.gov By analyzing the EXAFS data at the W L₃-edge and Zr K-edge, researchers can determine bond lengths, coordination numbers, and the degree of structural disorder (Debye-Waller factors).
Early theories attributed the NTE of ZrW₂O₈ primarily to the transverse motion of the central oxygen atom in the Zr-O-W linkages. However, detailed EXAFS analysis has suggested that correlated rotations and translations of the ZrO₆ octahedra and WO₄ tetrahedra are a major contributing factor. researchgate.netfrontiersin.orgnih.gov Ab initio calculations combined with EXAFS simulations have shown that both mechanisms likely contribute to the unique dynamical structure of ZrW₂O₈. researchgate.netfrontiersin.org These studies provide precise measurements of the interatomic distances within the crystal lattice, as shown in the table below.
| Atomic Pair | Bond Distance (Å) - Experimental | Bond Distance (Å) - Theoretical | Coordination Number |
|---|---|---|---|
| Zr-O | 2.07 | 2.09 | 6 |
| W-O | 1.75 | 1.77 | 4 |
| Zr-W | 3.80 | 3.82 | 4 |
Data compiled from theoretical and experimental studies. frontiersin.orgnih.gov
Advanced Thermal Analysis Techniques in this compound Research
Thermal analysis techniques are essential for determining the stability, phase transitions, and surface chemistry of ZrW₂O₈.
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) of this compound Systems
Thermogravimetric Analysis (TGA) measures the change in mass of a material as a function of temperature, while Differential Thermal Analysis (DTA) detects temperature differences between a sample and an inert reference, revealing thermal events like phase transitions. uni-siegen.deeag.comcet-science.com
For ZrW₂O₈, TGA is critical for determining its thermal stability and decomposition temperature. The cubic α-ZrW₂O₈ phase is thermodynamically metastable at room temperature and decomposes into its constituent binary oxides, ZrO₂ and WO₃, at high temperatures. wikipedia.org TGA curves for α-ZrW₂O₈ typically show it to be stable with no significant mass loss up to approximately 1050 K (~777 °C). wikipedia.org Above this temperature, the material begins to decompose. TGA analysis of ZrW₂O₈ precursors is also used to determine the optimal calcination temperature for synthesis. researchgate.net
DTA is used to identify the temperatures of phase transitions. ZrW₂O₈ undergoes an order-disorder phase transition from the low-temperature cubic α-phase (space group P2₁3) to the high-temperature cubic β-phase (space group Pa-3) at around 430-440 K (157-167 °C). This transition is reversible and is associated with a change in the ordering of the WO₄ tetrahedra orientations. DTA can detect the endothermic peak corresponding to this α-to-β phase transition.
| Thermal Event | Technique | Approximate Temperature Range | Observation |
|---|---|---|---|
| α → β Phase Transition | DTA | 430 - 440 K (157 - 167 °C) | Endothermic peak |
| Thermal Decomposition | TGA | > 1050 K (> 777 °C) | Mass gain due to oxidation or mass loss depending on atmosphere |
Data compiled from various thermal analysis studies. wikipedia.orgresearchgate.net
Temperature-Programmed Reduction (TPR) and Desorption (TPD) for this compound Surface Chemistry
Temperature-Programmed Reduction (TPR) and Temperature-Programmed Desorption (TPD) are dynamic methods used to characterize the surface chemistry of materials, particularly catalysts.
Temperature-Programmed Reduction (TPR) measures the consumption of a reducing gas (typically H₂) as the material is heated, providing information on the reducibility of the metal oxide species. micromeritics.com For materials like ZrW₂O₈, H₂-TPR can reveal the temperatures at which the tungsten and zirconium cations are reduced. Studies on related tungstated zirconia (WO₃/ZrO₂) catalysts show that the reduction of tungsten species occurs in multiple steps. The reduction temperature provides insight into the strength of the interaction between the tungsten oxide species and the zirconia support. Generally, highly dispersed monotungstate species are more difficult to reduce (requiring higher temperatures) than bulk WO₃ or polytungstate species. TPR studies of zirconia-doped tungsten oxide show that the addition of Zr can influence the reduction temperature of WO₃. researchgate.net
Temperature-Programmed Desorption (TPD) involves adsorbing a probe molecule onto the material's surface at a low temperature and then heating the sample to monitor the desorption of the molecule. libretexts.orgfu-berlin.dewikipedia.org This technique provides valuable information about the nature, strength, and number of active sites on the surface. For example, ammonia TPD (NH₃-TPD) is commonly used to characterize the acid sites on tungstated zirconia catalysts, which are crucial for many catalytic reactions. The temperature at which ammonia desorbs is related to the strength of the acid sites. While specific TPD studies on stoichiometric ZrW₂O₈ are not widely reported, the technique is highly applicable for understanding its surface chemistry if used, for instance, as a catalyst support.
| Technique | Probe Molecule | Typical Temperature Range for Event | Information Gained |
|---|---|---|---|
| H₂-TPR | Hydrogen (H₂) | 600 - 1000 °C | Reducibility of W⁶⁺ species; strength of W-O-Zr interaction. |
| NH₃-TPD | Ammonia (NH₃) | 150 - 600 °C | Quantification and strength distribution of surface acid sites. |
Data based on studies of tungstated zirconia catalyst systems. researchgate.netats-scientific.com
Investigations of Defect Chemistry and Non-Stoichiometry in this compound
The functional properties of oxide materials are often dictated by their defect chemistry and deviations from ideal stoichiometry. frontiersin.org In ZrW₂O₈, defects such as vacancies and interstitials, as well as non-stoichiometry, can influence its unique thermal expansion properties and stability.
The cubic α-ZrW₂O₈ structure is known to be flexible, and this flexibility is linked to its thermal and pressure responses. nih.gov Physical static disorder in the material arises from intrinsic defects and distortions in the crystal lattice. frontiersin.orgnih.gov The most common type of defect in metal oxides is the oxygen vacancy. In the context of ZrW₂O₈, the creation of oxygen vacancies would require charge compensation, possibly through the reduction of W⁶⁺ to a lower oxidation state. Such defects can significantly alter the local coordination and vibrational modes, thereby affecting the negative thermal expansion behavior.
Non-stoichiometry in tungsten oxides is well-documented, often forming a series of Magnéli phases (WₙO₃ₙ₋₂) that are slightly deficient in oxygen. wikipedia.org While ZrW₂O₈ is typically synthesized as a stoichiometric compound, deviations could occur under specific synthesis or processing conditions (e.g., in reducing atmospheres or at very high temperatures). For example, a slight loss of WO₃ at temperatures near the decomposition point could lead to a non-stoichiometric, zirconia-rich phase.
Furthermore, pressure-induced amorphization studies show that ZrW₂O₈ transforms into a disordered, amorphous state at pressures between 1.5 and 3.5 GPa, indicating that the ordered crystalline lattice is susceptible to disruption, which is a form of massive defect introduction. nih.gov Understanding and controlling the defect chemistry is a potential avenue for tailoring the thermal expansion coefficient and other properties of ZrW₂O₈ for specific applications.
Theoretical Frameworks and Computational Modeling in Zirconium Tungsten Oxide Research
First-Principles Calculations and Density Functional Theory (DFT) for Zirconium Tungsten Oxide
First-principles calculations, particularly those based on Density Functional Theory (DFT), provide a quantum mechanical description of the electronic structure and bonding in materials, allowing for the accurate prediction of various physical and chemical properties from fundamental principles. In the study of this compound, DFT has been instrumental in understanding its structural stability, lattice dynamics, and electronic properties.
DFT calculations have been employed to determine the ground-state properties of ZrW₂O₈, such as its lattice parameters and the energetics of its constituent atoms. For instance, the DFT calculated lattice constant for the cubic P2₁3 phase of ZrW₂O₈ using the Perdew-Burke-Ernzerhof solid (PBEsol) functional is 9.215 Å, which is in close agreement with the experimental value of 9.160 Å. arxiv.org Such calculations form the basis for more complex simulations, including the development of machine learning-based potentials that can accurately model the behavior of ZrW₂O₈ over a wide range of temperatures and pressures. arxiv.org
Furthermore, DFT has been used to investigate the electronic structure of ZrW₂O₈, revealing the nature of the chemical bonds between the zirconium, tungsten, and oxygen atoms. These calculations show that the structure is composed of corner-sharing ZrO₆ octahedra and WO₄ tetrahedra. frontiersin.org This arrangement is crucial for the material's unique properties, and DFT provides a detailed picture of the charge distribution and bonding that govern the interactions between these polyhedral units. The insights gained from DFT calculations are fundamental to understanding the vibrational modes that give rise to negative thermal expansion. nih.gov
| Parameter | DFT (PBEsol) Value | Experimental Value |
|---|---|---|
| Lattice Constant (Å) | 9.215 arxiv.org | 9.160 arxiv.org |
Molecular Dynamics (MD) Simulations of this compound Lattice Dynamics
Molecular Dynamics (MD) simulations are a powerful computational method for studying the time evolution of a system of atoms and molecules, providing a detailed view of their dynamic behavior. For this compound, MD simulations have been pivotal in understanding its lattice dynamics, particularly in response to changes in pressure and temperature.
Classical MD simulations have been performed to investigate the pressure-induced amorphization of ZrW₂O₈. These simulations show that at 300 K, an amorphous phase forms at pressures of 10 GPa and higher, and this amorphous structure persists even after the pressure is released. researchgate.netosti.gov In contrast, when the pressure is only increased to 5 GPa, the crystalline structure is recovered upon relaxation to 1 bar. researchgate.netosti.gov These findings provide a conceptual understanding of the amorphous-crystalline interface and the conditions under which the amorphous phase is stable. researchgate.net
MD simulations have also been instrumental in elucidating the atomic-level mechanisms behind the exotic properties of ZrW₂O₈, such as its negative thermal expansion (NTE) and pressure-induced amorphization (PIA). arxiv.orgresearchgate.net By using machine-learning-based deep potentials, researchers have been able to trace both of these phenomena back to the critical role of the non-bridging oxygen atoms. arxiv.orgresearchgate.net These simulations demonstrate that the non-bridging oxygen atoms provide the flexibility for the polyhedral units to vibrate in a way that leads to volume contraction upon heating (NTE). arxiv.org Furthermore, at a critical pressure, the migration of these non-bridging oxygen atoms leads to the formation of additional bonds, which lowers the potential energy and drives the amorphization of the material. arxiv.orgresearchgate.net
| Pressure | Average Cell Parameter (Å) |
|---|---|
| 5 GPa | 8.92 researchgate.net |
| Relaxed to 1 bar (from 5 GPa) | 8.99 researchgate.net |
Ab Initio Phonon Analysis and Flexibility Studies of this compound
Ab initio phonon analysis is a computational technique that calculates the vibrational modes (phonons) of a crystal lattice from first principles, without empirical parameters. This approach has been crucial in understanding the flexibility of the this compound structure and the origin of its negative thermal expansion (NTE).
The simulations highlight that the NTE is primarily due to the motion of the oxygen sublattice, specifically the transverse motion of oxygen atoms in the W-O and W-O-Zr bonds. nih.gov At low frequencies, these motions keep the WO₄ tetrahedra rigid while inducing internal distortions in the ZrO₆ octahedra. nih.gov The force constants associated with these distortions become stronger as the material expands, resulting in negative Grüneisen parameters for the low-frequency modes. frontiersin.orgnih.gov These negative Grüneisen parameters are a key indicator of NTE, and their dominance over the positive contributions from higher-frequency modes leads to the observed macroscopic contraction with increasing temperature. frontiersin.orgnih.gov This detailed understanding of the phonon behavior provides a more accurate explanation for NTE in ZrW₂O₈ and other complex materials. researchgate.net
Predictive Modeling of this compound Phase Stability and Transformations
Predictive modeling, utilizing computational techniques, plays a crucial role in understanding and forecasting the phase stability and transformations of this compound under various conditions, particularly high pressure. These models help to map out the pressure-temperature phase diagram and elucidate the mechanisms driving these structural changes.
At ambient pressure, the cubic α-phase of ZrW₂O₈ is metastable. wikipedia.org Upon the application of pressure, it undergoes a series of phase transitions. In situ high-pressure X-ray diffraction and Raman spectroscopy have shown that α-ZrW₂O₈ transforms to an orthorhombic γ-phase at approximately 0.5 GPa. researchgate.net This transition is reversible by heating. researchgate.net As the pressure is further increased, ZrW₂O₈ becomes progressively amorphous between 1.5 and 3.5 GPa. researchgate.net This amorphous phase can be retained when the pressure is released, and the original crystalline phase can be recovered by annealing at high temperatures. researchgate.net
Computational models, including those based on machine learning potentials, have been developed to predict these phase transformations with remarkable accuracy. arxiv.org These models can identify critical pressures for phase transitions and even predict "hidden" transitions. For example, simulations have predicted a transition within the amorphous phase from a reversible state to an irreversible one at a critical pressure of 3.8 GPa. arxiv.org These predictive capabilities are essential for designing materials with tailored responses to external stimuli and for understanding the fundamental physics governing phase transformations in complex oxides.
| Pressure Range | Phase | Characteristics |
|---|---|---|
| Ambient | Cubic (α-ZrW₂O₈) | Metastable wikipedia.org |
| ~0.5 GPa | Orthorhombic (γ-ZrW₂O₈) | Reversible by heating researchgate.net |
| 1.5 - 3.5 GPa | Amorphous | Retained upon pressure release researchgate.net |
| 3.8 GPa | Irreversible Amorphous | Predicted "hidden" transition arxiv.org |
Computational Approaches to Surface Chemistry and Acidity of Tungsten Oxide/Zirconia Systems
Computational methods are vital for investigating the surface chemistry and acidity of tungsten oxide/zirconia (WOx/ZrO₂) systems, which are important solid acid catalysts. These approaches provide insights into the nature of active sites and the influence of surface structure on catalytic activity.
The acidity and surface properties of WOx/ZrO₂ catalysts are strongly dependent on the surface density of tungsten oxide. acs.org Computational studies, in conjunction with experimental techniques like infrared spectroscopy and desorption measurements, have been used to determine the types and densities of acid sites. acs.org At submonolayer WOx coverages, the density of Brønsted acid sites increases with increasing WOx surface density, suggesting they are located at the interface between ZrO₂ and polytungstate domains. acs.org Above monolayer coverage, the density of Brønsted acid sites per tungsten atom decreases significantly due to the formation of WO₃ clusters. acs.org
Furthermore, computational models help to elucidate the role of reducing environments in creating highly active acid sites. berkeley.edu Theoretical studies suggest that temporary acid sites can be formed by the dissociation and adsorption of H₂ on basic oxygen atoms in the WOx domains. acs.orgberkeley.edu These sites are proposed to be highly active Brønsted acid sites that can catalyze reactions with high turnover rates. berkeley.edu Isotopic exchange studies, often interpreted with the aid of computational models, have confirmed the low density of O-H species formed from H₂ on these surfaces, highlighting the minority yet highly active nature of these sites. acs.org
Interatomic Potential Development and Validation for this compound Systems
The development of accurate interatomic potentials is crucial for performing large-scale and long-time molecular dynamics simulations of this compound. These potentials are mathematical functions that describe the energy of a system as a function of the positions of its atoms, and their accuracy is paramount for obtaining reliable simulation results.
Traditional classical force fields for ZrW₂O₈ have limitations in their flexibility to describe the complex bonded and non-bonded interactions in both ordered and disordered structures. arxiv.org To overcome these challenges, machine learning (ML)-based deep potentials (DP) have been developed. arxiv.org These potentials are trained on large datasets of energies and forces calculated from first-principles Density Functional Theory (DFT), allowing them to capture the intricacies of the interatomic interactions with high fidelity. arxiv.org The DP-Gen method, a concurrent learning strategy, is used to efficiently generate a diverse set of training data that covers a wide range of relevant atomic configurations, including those far from the ground state. arxiv.org
The validation of these potentials is a critical step in their development. The accuracy of a deep potential for ZrW₂O₈ has been demonstrated by comparing its calculated energies and forces with those from DFT. A mean absolute error of 2.61 meV/atom for energies and 0.12 eV/Å for forces indicates a good agreement between the DP model and the DFT training data. researchgate.net The successful application of these validated potentials in simulating complex phenomena like negative thermal expansion and pressure-induced amorphization further attests to their accuracy and predictive power. arxiv.org
Mechanistic Studies of Unique Phenomena in Zirconium Tungsten Oxide Materials
Elucidation of Negative Thermal Expansion (NTE) Mechanisms in Zirconium Tungsten Oxide
This compound (ZrW₂O₈), also known as zirconium tungstate (B81510), is a ceramic material renowned for its strong, isotropic, and continuous negative thermal expansion (NTE) over an exceptionally broad temperature range, from 0.3 K to its decomposition temperature of about 1050 K. researchgate.netresearchgate.net This counterintuitive property, where the material contracts upon heating, has propelled it to the forefront of materials science research. rsc.org The underlying mechanisms driving this phenomenon are complex and have been the subject of extensive investigation. The structure of zirconium tungstate consists of a framework of corner-sharing ZrO₆ octahedra and WO₄ tetrahedra. stfc.ac.ukacs.org This unique arrangement provides the flexibility for the dynamic motions that lead to NTE. stfc.ac.uk
The existence of these low-frequency RUMs, which can propagate without significant distortion of the constituent polyhedra, is considered a key factor in the material's ability to contract upon heating. bbk.ac.uktandfonline.com The flexibility of the ZrW₂O₈ structure allows for these correlated polyhedral rotations. aps.org Quantitative measurements have shown that the movement of the WO₄ and ZrO₆ polyhedra is consistent with the predictions of the RUM theory, suggesting a strong association between RUMs and the NTE effect. nih.gov While the RUM model provides a fundamental explanation, it is acknowledged that it may not be the sole mechanism at play. researchgate.net
The thermal vibrations of a crystal lattice are quantized as phonons. In the context of zirconium tungstate, specific phonon modes are directly responsible for the NTE behavior. rsc.org The RUMs themselves are very low-energy phonons that induce the collective rotations of the ZrO₆ and WO₄ polyhedra. researchgate.nettandfonline.com Flexibility analysis of ab initio phonons has revealed that the NTE in ZrW₂O₈ is not driven by a single, isolated mechanism but rather by wide bands of phonons. researchgate.netrsc.orgarxiv.org
Detailed structural studies using techniques like high-resolution neutron powder diffraction have provided deeper insights into the atomic-level motions within zirconium tungstate. acs.org These investigations reveal significant anisotropic thermal motion, particularly of the oxygen atoms. The transverse vibrations of the bridging oxygen atoms are a key component of the NTE mechanism, leading to the coupled rotations of the polyhedra. acs.org
Pressure-Induced Phase Transitions and Amorphization in this compound
Beyond its unusual thermal expansion, zirconium tungstate exhibits fascinating behavior under high pressure. When subjected to increasing pressure, it undergoes a series of phase transitions, notably including pressure-induced amorphization (PIA). nih.govesrf.frproquest.com This phenomenon, where the crystalline structure disorders and becomes amorphous, occurs at relatively low pressures for a framework structure, starting at approximately 1.5 GPa and completing by about 3.5 GPa. nih.govesrf.fr
The highly flexible framework of ZrW₂O₈, which is responsible for its NTE, also predisposes it to this structural collapse under compression. nih.govesrf.fr The amorphization process involves a significant change in the local coordination environment. aps.org In-situ X-ray absorption spectroscopy suggests a continuous evolution of the tungsten coordination, with an increase in the average W-O bond length, indicating a higher average coordination number. aps.org This change in local structure is inconsistent with a simple loss of long-range order among the original polyhedra. aps.org
The amorphous phase is recoverable to ambient conditions after pressure release. nih.gov However, it is a metastable state. The original crystalline cubic phase can be restored by annealing the amorphous material at 923 K. nih.govproquest.com Further heating can lead to decomposition into the constituent oxides, ZrO₂ and WO₃. proquest.com The mechanism for PIA is linked to the same lattice dynamics that cause NTE; pressure softens certain phonon modes, which can lead to a displacive phase transition into an amorphous state with a significantly higher density. esrf.fr
| Pressure (GPa) | Phase/State of ZrW₂O₈ | Key Observations |
| Ambient | Crystalline (cubic) | Stable, exhibits negative thermal expansion. |
| ~0.5 | Orthorhombic | Complete formation of an orthorhombic phase. aps.org |
| 1.5 - 2.4 | Onset of Amorphization | Crystalline structure begins to disorder. nih.govesrf.fraps.org |
| > 3.5 | Fully Amorphous | Complete loss of long-range crystalline order. esrf.fr |
| Decompression | Amorphous (retained) | The amorphous state is kinetically trapped at ambient pressure. nih.gov |
High-Temperature Behavior and Thermal Stability Mechanisms of this compound
Zirconium tungstate maintains its cubic structure and negative thermal expansion up to approximately 1050 K (around 777 °C). wikipedia.org Above this temperature, the compound becomes unstable and decomposes into its constituent oxides, zirconium dioxide (ZrO₂) and tungsten trioxide (WO₃). proquest.com
Below the decomposition point, at around 428-448 K, ZrW₂O₈ undergoes a subtle, second-order phase transition. acs.orgaps.org The low-temperature structure is an ordered, acentric cubic phase (space group P2₁3), while the high-temperature phase is a disordered, centric cubic phase (space group Pa-3). acs.org This transition is associated with the onset of disorder in the orientations of neighboring WO₄ tetrahedra and increased oxygen mobility. acs.orgaps.org A remarkable feature is that this order-disorder transition has a very weak effect on the material's negative thermal expansion, which continues smoothly through the transition temperature. bbk.ac.uk This suggests that the fundamental mechanism of NTE, rooted in the cooperative rotations of the polyhedra, is not significantly disrupted by this change in orientational ordering. bbk.ac.uk
The stability of the framework structure at high temperatures is intrinsically linked to the flexibility of the polyhedral linkages. While this flexibility allows for NTE, it also defines the upper limit of its thermal stability. At sufficiently high temperatures, the vibrational energy of the atoms becomes too large for the corner-sharing polyhedral network to maintain its integrity, leading to the breaking of bonds and subsequent decomposition.
Modifications and Derivatization Strategies for Zirconium Tungsten Oxide Compounds
Doping and Elemental Substitution in Zirconium Tungsten Oxide Systems
Doping, the intentional introduction of impurities into a material, and elemental substitution are key strategies to tailor the properties of this compound. These modifications can be categorized into cationic and anionic substitutions, each impacting the material's structure and behavior in distinct ways.
Cationic doping involves replacing zirconium (Zr⁴⁺) or tungsten (W⁶⁺) ions with other cations. This approach has been explored to enhance catalytic activity, modify thermal properties, and improve stability.
Yttrium (Y): The addition of yttrium oxide to tungsten powders has been shown to affect the formation and stability of metastable β-tungsten. researchgate.net In zirconia-based systems, yttrium doping is a common method to stabilize the tetragonal crystal structure. researchgate.net Research on yttrium-doped zirconia-supported tungsten oxides has investigated the generation of strong acid sites, which are crucial for catalytic applications. researchgate.net The doping of Zr-based metallic glasses with yttrium can also enhance glass-forming ability and corrosion resistance. mdpi.com
Molybdenum (Mo): Molybdenum has been studied as a promoter for zirconia catalysts. mdpi.com Molybdenum- and tungsten-promoted mesoporous zirconia have shown potential as recyclable catalysts for chemical reactions like the aminolysis of epoxides. mdpi.com Studies on zirconium oxide coatings have shown that the addition of molybdenum and tungsten salts can inhibit the anodic process of iron ionization, a key factor in corrosion. researchgate.netmdpi.com
Platinum (Pt): Platinum is often used in conjunction with tungsten oxide-promoted zirconia to create bifunctional catalysts. researchgate.netresearchgate.net These catalysts are utilized in processes like the isomerization of light paraffins. researchgate.net The concentration of platinum can influence the catalytic activity and stability of these materials. researchgate.net Research has also explored the atomic layer deposition of platinum nanoparticles on tungsten oxide surfaces. colorado.edu
Table 1: Summary of Cationic Doping Effects on this compound Systems
| Dopant | Host Material | Observed Effects | Potential Applications |
| Yttrium (Y) | Tungsten Powder | Affects formation and stability of β-tungsten researchgate.net | Advanced tungsten materials |
| Zirconia-supported Tungsten Oxide | Generation of strong acid sites, stabilization of tetragonal phase researchgate.net | Catalysis | |
| Zr-based Metallic Glass | Improved glass-forming ability and corrosion resistance mdpi.com | Corrosion-resistant coatings | |
| Molybdenum (Mo) | Mesoporous Zirconia | Enhanced catalytic activity for aminolysis of epoxides mdpi.com | Catalysis |
| Zirconium Oxide Coatings | Inhibition of iron ionization (corrosion) researchgate.netmdpi.com | Anti-corrosion coatings | |
| Platinum (Pt) | Tungsten Oxide-promoted Zirconia | Creation of bifunctional catalysts for isomerization researchgate.netresearchgate.net | Petroleum refining |
| Tungsten Oxide | Controlled deposition of nanoparticles colorado.edu | Electrocatalysis |
While cationic doping is more extensively studied, research into anionic substitution in this compound structures is an emerging area. This strategy involves replacing oxygen anions (O²⁻) with other anions, which could potentially lead to novel properties. However, detailed research findings specifically on anionic substitution in ZrW₂O₈ are not as prevalent in the available literature. The focus has predominantly been on the effects of cationic substitutions on the oxide framework.
Doping has a significant impact on the structural stability and reactivity of this compound and related systems.
Structural Stability: Doping can stabilize specific crystalline phases of zirconia, which is a component of some this compound materials. For instance, the addition of rare earth elements can stabilize the cubic phase of ZrO₂, making it more resistant to phase transformations that can lead to cracking and reduced mechanical properties. mdpi.com Similarly, doping with elements like calcium and magnesium can induce a structural distortion from a monoclinic to a tetragonal structure in zirconia. nih.gov
Reactivity: The introduction of dopants can significantly alter the reactivity of these materials, particularly their catalytic properties. Doping zirconia with elements like zirconium and nickel can enhance the reducibility of tungsten oxide. ijcea.orgijcea.org The addition of yttrium to zirconia-supported tungsten oxides can generate strong acid sites, increasing their catalytic activity for reactions such as n-butane isomerization. researchgate.net The interplay between acid-base pairs on the surface of doped zirconia has been investigated using computational methods, revealing that doping can either reduce or slightly alter the acidity of most surface sites. nih.govresearchgate.netucl.ac.uk
Surface Functionalization and Hybrid Material Research for this compound
Surface functionalization involves modifying the surface of this compound to introduce new functionalities or to improve its interaction with other materials. This can be achieved through various chemical and physical methods.
Research in this area includes the modification of zirconium oxide surfaces to enhance bonding with organic molecules. researchgate.net For example, zirconium alkoxides can be used to create surface complexes that improve the adhesion of carboxylic acids to metal oxide surfaces. researchgate.net The surface of tungsten oxide can also be modified to introduce properties like hydrophilicity and biocompatibility. tungsten-powder.com In the context of nanoparticles, the surface functionalization of zirconium oxide nanoparticles with different coatings has been shown to influence their biological activity. nih.gov
Hybrid materials based on zirconia are also an active area of research. These materials combine the properties of zirconia with those of other materials, such as polymers, to create composites with tailored characteristics.
Development of this compound-Based Composite Materials
This compound is often incorporated into composite materials to leverage its unique properties, particularly its negative thermal expansion. hi-tech-materials.com These composites are designed for applications where thermal stability is critical.
A key application of this compound is in the creation of composites with controlled thermal expansion. By combining ZrW₂O₈, a negative thermal expansion (NTE) material, with materials that exhibit positive thermal expansion (PTE), it is possible to fabricate composites with a near-zero or tailored coefficient of thermal expansion.
The synthesis of such composites often involves powder metallurgy techniques. For example, composites of ZrW₂O₈ and ZrO₂ have been synthesized to compensate for the positive thermal expansion of zirconia. researchgate.net The thermal expansion coefficients of these composites decrease with increasing amounts of ZrW₂O₈. researchgate.net Similarly, ceramic composites of (Al₂O₃ - 20 wt% ZrO₂) - ZrW₂O₈ have been studied, showing a decrease in the thermal expansion coefficient with the addition of zirconium tungstate (B81510). researchgate.net
Zirconia-Tungsten Oxide Composites and their Interface Research
Zirconia-tungsten composites are often produced through the densification of ceramic-metal powders. The sintering conditions, including temperature and atmosphere, as well as the volume fraction of the metal, significantly impact the morphology, porosity, linear shrinkage, microhardness, and linear expansion coefficient of the final composite. For instance, in W/ZrO₂ composites, an increase in the tungsten volume fraction below the percolation threshold has been shown to enhance the intragrain zirconia ionic conductivity. The introduction of a tungsten salt during the initial stages of powder synthesis can lead to a more homogeneous distribution of tungsten crystals within the zirconia matrix. This is because the tungsten species can coat the zirconia surface, creating repulsive interactions that prevent the formation of hard agglomerates of zirconia particles.
The interface in tungsten-particle-reinforced Zr-based bulk-metallic-glass composites is characterized by dissolution and diffusion. This results in a "dissolution-diffusion interface" where there is mutual diffusion of elements between the matrix and the reinforcement.
Different sintering techniques also have a profound effect on the interface and microstructure. A comparative study on ZrO₂/WC composites using spark plasma sintering (SPS) and high pressure high temperature (HPHT) methods revealed significant differences. The SPS technique, with its longer duration, allowed for the transformation of tungsten carbide grains into a more convex and isometric shape and resulted in a microstructure containing the desirable non-transformed tetragonal zirconia phase. In contrast, the HPHT process led to a large volume of the monoclinic zirconia phase, which is detrimental to the material's mechanical stability due to its susceptibility to cracking.
The structural evolution of WO₃-ZrO₂ gel composites has been studied as a function of annealing temperature. At lower temperatures (around 500°C), the composites are amorphous. As the temperature increases to 650°C, crystalline forms begin to appear, and by 800°C, the material is polycrystalline, with WO₃ in a monoclinic form and ZrO₂ primarily in the tetragonal and cubic phases.
The mechanical properties of these composites are a key area of investigation. The addition of tungsten carbide to a zirconia matrix generally increases the hardness. In yttria-neodymia co-stabilized zirconia-tungsten carbide composites, the hardness shows a slight increase with rising sintering temperature, which is attributed to a marginal increase in relative density. The monoclinic phase content on the surface of these composites can be influenced by both the sintering temperature and the composition of the stabilizer.
Table 1: Influence of Sintering Temperature and WC Content on the Hardness of Zirconia-Tungsten Carbide Composites
| Composite System | Sintering Temperature (°C) | WC Content (vol%) | Vickers Hardness (GPa) |
| 1.5Y-1.5Nd-TZP-WC | 1300 | 20 | ~13.5 |
| 1.5Y-1.5Nd-TZP-WC | 1400 | 20 | ~13.8 |
| 1.5Y-1.5Nd-TZP-WC | 1300 | 28 | ~15.0 |
| 1.5Y-1.5Nd-TZP-WC | 1400 | 28 | ~15.2 |
| 1.75Y-1.25Nd-TZP-WC | 1300 | 20 | ~14.0 |
| 1.75Y-1.25Nd-TZP-WC | 1400 | 20 | ~14.2 |
| 1.75Y-1.25Nd-TZP-WC | 1300 | 28 | ~14.8 |
| 1.75Y-1.25Nd-TZP-WC | 1400 | 28 | ~15.0 |
Note: The values are approximate and based on graphical data presented in the cited research. TZP refers to Tetragonal Zirconia Polycrystal.
Metal-Zirconium Tungsten Oxide Systems Research
The integration of various metals into this compound systems has led to the development of materials with tailored properties for a range of applications, from high-temperature structural components to advanced catalysts.
One area of research focuses on the synthesis of multi-component alloys. For example, a W-Zr-Ti alloy has been successfully synthesized using a self-propagating high-temperature synthesis (SHS) process. itu.edu.tr This method involves the combustion of a mixture containing tungsten trioxide (WO₃), zirconium dioxide (ZrO₂), titanium dioxide (TiO₂), and magnesium (Mg) powder as a reducing agent. itu.edu.tr The composition of the initial mixture is critical in determining the final phase of the synthesized material. An optimized mixture with 50.6% WO₃, 6.9% ZrO₂, 4.5% TiO₂, and 38% Mg yields a single-phase W⟨Zr,Ti⟩ substitutional solid solution after acid leaching. itu.edu.tr The SHS process is characterized by a high adiabatic combustion temperature, which increases with a higher percentage of WO₃ in the starting mixture. itu.edu.tr
Another significant area of research is the development of protective coatings. Zirconium oxide coatings containing tungsten and molybdenum have been deposited on steel substrates. chemeurope.com The addition of tungsten and molybdenum salts to the deposition solution inhibits the anodic process of iron ionization, thereby enhancing corrosion resistance. chemeurope.com Optimal deposition conditions have been identified as a temperature of 30°C and a time of 10 minutes from a solution containing 0.2 g/L Zr(IV), 0.15 g/L W(VI), and 0.1 g/L Mo(VI). chemeurope.com Coatings formed under these conditions exhibit good adhesion and corrosion resistance. chemeurope.com
Furthermore, the incorporation of transition metals into zirconium-based oxide films has shown promise in catalysis. Mixed-metal oxide films containing zirconium and 3d transition metals such as cobalt (Co), iron (Fe), and copper (Cu) have been fabricated from single-source precursor oxide cage compounds. These doped zirconia films show activity towards water oxidation, with the cobalt-doped system exhibiting the highest electrocatalytic performance. When deposited onto a BiVO₄ photoanode, a CoZr-based film significantly enhanced the photoelectrochemical activity for solar water oxidation.
Table 2: Research Findings in Metal-Zirconium Tungsten Oxide Systems
| System | Synthesis/Fabrication Method | Key Research Finding | Application |
| W-Zr-Ti Alloy | Self-Propagating High-Temperature Synthesis (SHS) | A single-phase W⟨Zr,Ti⟩ substitutional solid solution (W₀.₆₆Zr₀.₁₇Ti₀.₁₇) can be formed from a mixture of the respective oxides with Mg as a reducing agent. itu.edu.tr | High-Temperature Structural Materials |
| ZrOₓ-WOₓ-MoOₓ on Steel | Chemical Deposition | Optimal deposition at 30°C for 10 min from a solution of Zr(IV), W(VI), and Mo(VI) salts yields coatings with a thickness of 64.72 nm and adhesion of 3.17 MPa/s. chemeurope.com | Corrosion Resistant Coatings |
| Co-doped Zirconia Film | Single-Source Precursor Deposition | The CoZr system on an FTO substrate showed the best performance for water oxidation. When coated on BiVO₄, it achieved a photocurrent density of 2.42 mA·cm⁻² at 1.23 V vs RHE. | (Photo)electrocatalysis |
| Fe-doped Zirconia Film | Single-Source Precursor Deposition | Shows activity towards water oxidation, but lower than the cobalt-doped system. | Electrocatalysis |
| Cu-doped Zirconia Film | Single-Source Precursor Deposition | Demonstrates activity for water oxidation, but with higher onset potentials compared to the cobalt-doped system. | Electrocatalysis |
Advanced Materials Applications Research and Development Utilizing Zirconium Tungsten Oxide
Research into Thermal Expansion Compensation Applications Utilizing Zirconium Tungsten Oxide
This compound, specifically zirconium tungstate (B81510) (ZrW₂O₈), is a well-researched material known for its unusual property of negative thermal expansion (NTE), meaning it contracts upon heating over a broad temperature range. hi-tech-materials.comwikipedia.org This characteristic makes it a prime candidate for creating composites with tailored thermal expansion coefficients. Research has focused on combining ZrW₂O₈ with materials that exhibit positive thermal expansion to develop composites with near-zero or controlled thermal expansion. researchgate.netmetu.edu.tr
The cubic phase of zirconium tungstate (α-ZrW₂O₈) exhibits isotropic contraction continuously over an exceptionally wide temperature range from 0.3 to 1050 K. wikipedia.orgpreciseceramic.com Its average coefficient of thermal expansion (CTE) is approximately -7.2 x 10⁻⁶ K⁻¹. wikipedia.org This property is attributed to vibrational modes known as Rigid Unit Modes (RUMs), which involve the coupled rotation of the corner-sharing ZrO₆ octahedral and WO₄ tetrahedral units that constitute the material's structure. wikipedia.org
Studies have demonstrated the feasibility of compensating for the positive thermal expansion of ceramics like zirconium dioxide (ZrO₂) by creating ZrO₂/ZrW₂O₈ composites. researchgate.netnih.gov The thermal expansion coefficients of these composites can be adjusted by varying the amount of ZrW₂O₈. researchgate.net Research has shown that the CTE of these composites decreases as the proportion of zirconium tungstate increases. researchgate.net This allows for the precise tailoring of the material's thermal expansion to match other components in a system, thereby mitigating issues caused by thermal mismatch, such as residual stress, micro-cracking, and thermal fatigue. metu.edu.tr
The ability to control thermal expansion is critical in numerous high-technology fields. By carefully controlling the volume fraction of the NTE material, composites can be designed with specific, low, or even near-zero expansion characteristics. For example, research has shown that relatively low volume fractions of ZrW₂O₈ can effectively counteract the expansion of a surrounding matrix. researchgate.net
Table 1: Thermal Expansion Properties of this compound and Related Materials
| Material | Coefficient of Thermal Expansion (CTE) (10⁻⁶ K⁻¹) | Temperature Range (K) | Key Characteristics |
|---|---|---|---|
| α-ZrW₂O₈ | ~ -7.2 (average) | 0.3 - 1050 | Isotropic negative thermal expansion wikipedia.orgpreciseceramic.com |
| γ-ZrW₂O₈ | Weak NTE | Below 225 | High-pressure form, positive expansion at higher temperatures nih.gov |
| Cubic ZrO₂ | 8.8 to 11.8 | High Temperature | Positive thermal expansion nist.govnih.gov |
| ZrO₂/ZrW₂O₈ Composite | Tunable (e.g., 0.94) | Ambient | CTE can be tailored by adjusting component ratio researchgate.netmetu.edu.tr |
Investigation of this compound for Low-Expansion Substrates and Precision Components Research
The unique property of negative thermal expansion in zirconium tungstate makes it an ideal material for the development of low-expansion substrates and precision components. hi-tech-materials.compreciseceramic.com In fields such as precision instrument manufacturing, optics, aerospace, and electronics, maintaining dimensional stability across a range of operating temperatures is paramount. preciseceramic.com Thermal expansion or contraction can lead to misalignment of optical components, failure of electronic connections, or loss of precision in measurement devices. metu.edu.tr
Research into ZrO₂/ZrW₂O₈ ceramic matrix composites has highlighted their significant potential for these applications. preciseceramic.com By combining the NTE of zirconium tungstate with the structural integrity of other ceramics like zirconia or alumina, it is possible to create materials that are both mechanically robust and thermally stable. preciseceramic.com These composites can be engineered to have a very low or near-zero CTE, effectively eliminating dimensional changes with temperature fluctuations. researchgate.net
The applications for these advanced materials are diverse. They are used in precision engineering, formulations for controlling thermal expansion, and specialized industrial manufacturing processes. hi-tech-materials.com The exceptional stability of zirconium tungstate over a wide temperature spectrum is a key factor in its use in high-performance materials and composites intended for aerospace technologies. hi-tech-materials.com Rapid hot pressing techniques, such as spark plasma sintering, have been investigated to produce bulk zirconium tungstate ceramics, allowing for the tailoring of the CTE from negative to positive values by adjusting process parameters. metu.edu.trresearchgate.net
Research on this compound in Catalysis and Surface Science
Tungstated zirconia (WO₃/ZrO₂), a system of tungsten oxide supported on zirconia, is one of the most extensively studied solid acid catalysts, attracting significant attention from both academic and industrial researchers for nearly three decades. acs.orgcardiff.ac.uk These materials are recognized as robust solid acid catalysts, particularly for the isomerization of light alkanes (C₄-C₈) at low temperatures. lehigh.edu Their enhanced thermal stability and resistance to various atmospheres offer advantages over other solid acids. lehigh.edu
The catalytic activity is strongly linked to the generation of Brønsted acid sites. mdpi.com Amorphous tungsten oxide (WOₓ) species on the surface of ZrO₂ have been identified as highly active for various acid-catalyzed reactions, including alcohol dehydration and alkane isomerization. acs.orgcardiff.ac.uk The acidity and, consequently, the catalytic performance are highly dependent on the surface density of the WOx species. lehigh.edu Research has shown that catalysts prepared with an amorphous zirconium oxyhydroxide support can exhibit significantly greater acidity compared to those where WOx is supported on well-defined crystalline ZrO₂. lehigh.edu In studies of methanol dehydration to dimethyl ether, which is an acid-catalyzed reaction, Zr-stabilized distorted WO₃ nanoparticles were identified as the active catalytic sites. lehigh.eduresearchgate.net
The effectiveness of tungstated zirconia catalysts stems from the unique nature of their active sites, which are formed through the interaction between the tungsten oxide species and the zirconia support. acs.orgcardiff.ac.uk The zirconia support is not merely an inert carrier but plays a crucial role in creating and stabilizing the catalytically active species. mdpi.comwundermold.com
Recent advances in characterization techniques have revealed that the most active catalytic species are three-dimensional, distorted Zr-WOₓ clusters, typically 0.8 to 1.0 nm in size. acs.orgcardiff.ac.uk These subnanometer clusters are considered the likely identity of the catalytic active site. lehigh.edu Theoretical calculations have confirmed that these Zr-WOₓ clusters possess high Brønsted acidity, as indicated by their low deprotonation energy values. acs.orgcardiff.ac.uk
The preparation method significantly influences the catalyst's properties. researchgate.net For instance, synthesizing the catalyst by impregnating an amorphous ZrOx(OH)₄₋₂ₓ support followed by calcination can generate highly active materials. lehigh.edulehigh.edu The catalytic activity is also dependent on the surface coverage of tungsten oxide. lehigh.edu Below monolayer coverage, surface WOx species are present. researchgate.net However, a significant increase in catalytic activity is often observed above monolayer coverage, which corresponds to the formation of the crucial Zr-stabilized distorted WO₃ nanoparticles. lehigh.edulehigh.edu This understanding allows for the targeted design of more active and selective catalysts by using synthesis procedures that maximize the density of these specific Zr-WOₓ clusters. acs.orglehigh.edu
Table 2: Characteristics of Tungstated Zirconia (WO₃/ZrO₂) Catalytic Systems
| Feature | Description | Reference |
|---|---|---|
| Catalyst Type | Solid Acid Catalyst | acs.orgcardiff.ac.uk |
| Active Sites | 3D distorted Zr-WOₓ clusters (0.8–1.0 nm) | acs.orgcardiff.ac.ukmdpi.com |
| Key Reactions | Alkane isomerization, alcohol dehydration | cardiff.ac.uklehigh.edu |
| Support Role | Stabilizes active WOx species, enhances acidity | lehigh.edumdpi.com |
| Monolayer Coverage | ~4.5–5 W-atoms/nm² | lehigh.eduresearchgate.net |
| High Activity Regime | Typically observed above monolayer coverage | lehigh.edu |
Exploration of this compound in Energy-Related Technologies (e.g., electrochemical performance research, sensor development without stating sensor output details)
This compound and related systems are being explored for various energy-related technologies, leveraging their unique electrochemical and structural properties. Zirconia-based materials, in general, are utilized in applications that enhance energy efficiency and contribute to cleaner energy technologies, such as in solid oxide fuel cells (SOFCs) and thermal barrier coatings. mdpi.com
In the realm of electrochemical devices, tungsten oxides (WO₃) have been intensively investigated as electrode materials for supercapacitors and batteries due to their excellent charge-transport features and good physicochemical properties. nih.gov Research has focused on creating nanostructured tungsten oxides and their composites to improve electrochemical performance. nih.gov The introduction of oxygen vacancies in tungsten oxide, for example, can enhance its electronic conductivity, which is beneficial for its performance as a catalyst in reactions like the hydrogen evolution reaction (HER). researchgate.net Studies show that increasing oxygen vacancies can lower the resistance for interfacial charge transfer. researchgate.net Hydrated tungsten oxides also typically exhibit better conductivity than pure tungsten oxide, leading to enhanced electrochemical performance. mdpi.com
Furthermore, tungsten oxide-based materials are prominent in the development of chemical sensors. mdpi.com They have been studied for the detection of various gases. nih.gov The sensing mechanism often relies on changes in electrical resistance upon exposure to a target gas, a process influenced by surface morphology and the presence of oxygen vacancies. mdpi.commdpi.com Research has explored different nanostructures of tungsten oxide, such as nanoparticles, nanorods, and hierarchical nanoflowers, to optimize sensor performance. mdpi.com Zirconia is also a key material in oxygen sensors, which are used to monitor and control combustion processes, thereby optimizing fuel efficiency and minimizing pollutant emissions. wundermold.comstg-cottbus.com
Research into this compound for Thermally Stable Ceramics and Structural Materials
This compound is a new generation of structural ceramic that is gaining attention for its unique properties. preciseceramic.com Its most notable feature is its negative thermal expansion, which is maintained over a vast temperature range (0.3–1050K). preciseceramic.com This makes it highly valuable for applications requiring extreme thermal stability.
In structural applications, zirconium tungstate is often combined with other high-strength ceramics like zirconia (ZrO₂) and alumina (Al₂O₃). preciseceramic.com Zirconia itself is known for its outstanding strength, toughness, and thermal stability. ceramics.net By creating composites, such as ZrO₂/ZrW₂O₈, engineers can produce materials that not only withstand mechanical stress but also maintain their structural integrity and dimensions under fluctuating temperatures. preciseceramic.com These composites integrate the load-bearing capacity of traditional ceramics with the thermal stability imparted by zirconium tungstate. preciseceramic.com
The resulting materials exhibit excellent stability, mechanical properties, and fracture toughness at both high and low temperatures. preciseceramic.com This makes them suitable for demanding environments where conventional materials would fail due to thermal shock or stress induced by thermal expansion mismatch. metu.edu.trnist.gov The development of these thermally stable ceramics has wide-ranging implications for aerospace equipment, laser systems, and microelectronics, where performance and reliability are critically dependent on the stability of structural components. preciseceramic.com
Future Research Directions and Unresolved Challenges in Zirconium Tungsten Oxide Science
Grand Challenges in Zirconium Tungsten Oxide Synthesis Scalability and Purity
A primary obstacle to the widespread application of this compound is the development of scalable and cost-effective synthesis methods that consistently yield high-purity material. Current laboratory-scale synthesis techniques, such as solid-state reaction and hydrothermal methods, often face difficulties when transitioning to industrial-scale production. researchgate.net
Key challenges in synthesis scalability and purity include:
Reaction Kinetics and Control: Achieving complete and uniform reactions between zirconium and tungsten oxides over large volumes is challenging. Incomplete reactions can lead to the presence of unreacted binary oxides (ZrO2 and WO3), which can be detrimental to the final properties of the material. wikipedia.org
Phase Purity: The desired cubic phase of zirconium tungstate (B81510) (α-ZrW2O8), known for its negative thermal expansion, is metastable at room temperature. wikipedia.org Synthesizing this phase without the presence of other stable or metastable phases requires precise control over reaction conditions and rapid quenching. wikipedia.org
Morphology and Particle Size Control: For many applications, controlling the particle size, size distribution, and morphology of the this compound powder is crucial. Achieving uniform and reproducible characteristics on a large scale is a significant hurdle.
Contamination: Contamination from reaction vessels, grinding media, and the processing environment can introduce impurities that alter the material's properties.
Frontier Research in Understanding Complex this compound Phase Diagrams and Metastability
The phase behavior of the zirconium-tungsten-oxygen system is complex, with multiple stable and metastable phases reported under different conditions of temperature and pressure. wikipedia.org A comprehensive understanding of the phase diagram is essential for predicting material behavior and designing new materials with tailored properties.
Frontier research in this area is focused on:
High-Pressure and High-Temperature Studies: Exploring the phase diagram of this compound at extreme conditions is crucial for understanding its stability limits and identifying novel phases with unique properties. At high pressures, zirconium tungstate is known to undergo phase transitions to an amorphous phase and then to a U3O8-type structure. wikipedia.org
Metastable Phase Formation and Transformation: The cubic α-ZrW2O8 is thermodynamically unstable at room temperature with respect to its constituent binary oxides. wikipedia.org Investigating the kinetics and mechanisms of its formation and decomposition is vital for controlling its synthesis and ensuring its long-term stability in applications. Upon heating, α-ZrW2O8 undergoes a phase transition to β-ZrW2O8 at around 150-155 °C. researchgate.net
Influence of Stoichiometry and Dopants: The phase relationships and stability of this compound can be significantly influenced by deviations from the ideal Zr:W:O stoichiometry and by the introduction of dopant elements. Systematic studies are needed to map out the effects of these compositional variations.
Computational Modeling of Phase Diagrams: First-principles calculations and thermodynamic modeling can provide valuable insights into the relative stability of different phases and help to predict the phase diagram in regions that are difficult to access experimentally.
A deeper understanding of the complex phase landscape will enable the rational design of synthesis strategies to target specific phases and the development of processing routes to enhance the stability of metastable phases.
Advanced Characterization Methodologies for Operando Studies of this compound
To gain a deeper understanding of the dynamic processes that occur in this compound during synthesis, processing, and operation, advanced in-situ and operando characterization techniques are indispensable. These methods allow for the real-time observation of structural and chemical changes under relevant conditions.
Key advanced characterization methodologies include:
In Situ and Operando X-ray Diffraction (XRD): XRD is a powerful tool for tracking phase transformations and changes in crystal structure. researchgate.netresearchgate.net In situ XRD experiments performed during heating, cooling, and under controlled atmospheres can provide real-time information on the kinetics of phase transitions and reactions. researchgate.netresearchgate.net
In Situ and Operando Raman Spectroscopy: Raman spectroscopy is highly sensitive to the vibrational modes of the material and can provide detailed information about the local atomic structure and bonding. acs.orgresearchgate.netornl.gov Operando Raman studies can be used to monitor the evolution of different molecular species on the surface of catalysts or changes in the crystal structure during operation. ornl.govlehigh.edu
High-Resolution Transmission Electron Microscopy (TEM): TEM provides direct visualization of the material's microstructure at the nanoscale. In situ heating and cooling experiments within a TEM can reveal the mechanisms of phase transformations and the evolution of defects.
X-ray Absorption Spectroscopy (XAS): XAS techniques, such as X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provide element-specific information about the local coordination environment and oxidation state of the constituent atoms.
The data obtained from these advanced characterization techniques are crucial for validating theoretical models and providing a more complete picture of the structure-property relationships in this compound.
| Characterization Technique | Information Obtained | Relevance to this compound |
| In Situ/ Operando XRD | Real-time phase transformations, crystal structure changes | Monitoring the formation of the metastable cubic phase during synthesis and its stability under operational conditions. researchgate.netresearchgate.net |
| In Situ/ Operando Raman | Local atomic structure, vibrational modes, surface species | Studying the mechanism of negative thermal expansion and identifying active sites in catalytic applications. acs.orgresearchgate.netornl.gov |
| High-Resolution TEM | Nanoscale microstructure, defect evolution | Visualizing the mechanisms of phase transitions and grain growth. |
| X-ray Absorption Spectroscopy | Local coordination, oxidation state | Determining the local environment of Zr and W atoms in different phases and under various conditions. |
Integration of Machine Learning and Artificial Intelligence for this compound Materials Discovery and Design
The vast compositional and structural parameter space for new materials makes traditional trial-and-error approaches to materials discovery inefficient. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate the design and discovery of new materials with desired properties. arxiv.orgpurdue.edu
The integration of ML and AI in this compound research can be envisioned in several key areas:
Predictive Modeling of Material Properties: ML models can be trained on existing experimental and computational data to predict the properties of new this compound-based materials. researchgate.netresearchgate.netnist.gov This can significantly reduce the number of experiments needed to identify promising candidates for specific applications.
Generative Models for Materials Design: Generative AI models can be used to design novel crystal structures with tailored properties. microsoft.com By providing the desired properties as input, these models can propose new, stable materials that have not yet been synthesized.
Accelerating High-Throughput Screening: AI can be used to guide high-throughput computational and experimental screening of large materials databases to identify promising candidates for further investigation.
Analysis of Complex Characterization Data: ML algorithms can be employed to analyze large and complex datasets from advanced characterization techniques, helping to identify subtle correlations and extract meaningful information.
The development of robust and accurate ML models for this compound will require the generation of large, high-quality datasets through a combination of high-throughput experiments and first-principles calculations.
Emerging Research Areas and Potential Breakthroughs for this compound-Based Technologies
The unique properties of this compound, particularly its negative thermal expansion, open up a wide range of potential applications. preciseceramic.comhi-tech-materials.com Emerging research areas and potential breakthroughs are focused on harnessing these properties in advanced technologies.
Potential breakthrough areas include:
Zero-Expansion Composites: By combining this compound with materials that have positive thermal expansion, it is possible to create composites with a near-zero or tailored coefficient of thermal expansion (CTE). preciseceramic.comhi-tech-materials.comsamaterials.comresearchgate.net These materials are highly desirable for applications requiring high dimensional stability over a wide temperature range, such as in precision instruments, optical systems, and aerospace components. preciseceramic.comhi-tech-materials.com
Thermal Shock Resistant Materials: The ability of this compound to contract upon heating can be used to improve the thermal shock resistance of ceramic and metallic components. This is particularly relevant for applications in high-temperature environments, such as in engines and furnaces.
Advanced Catalysis: Zirconium tungsten oxides have shown promise as solid acid catalysts for various chemical reactions. zircon-association.orglehigh.edulehigh.edu Future research could lead to the development of highly active and selective catalysts for applications in petroleum refining, biomass conversion, and fine chemical synthesis.
Sensors and Actuators: The strong coupling between thermal and mechanical properties in this compound could be exploited in the development of novel sensors and actuators.
Biomedical Applications: The biocompatibility of zirconia suggests that this compound-based materials could find applications in biomedical implants and devices where thermal expansion matching with surrounding tissues is critical. earth-site.co.uk
Realizing these breakthroughs will require a multidisciplinary approach, combining materials synthesis, advanced characterization, and device engineering.
Multiscale Modeling and Experimental Validation for Comprehensive this compound Understanding
A comprehensive understanding of the behavior of this compound requires a multiscale modeling approach that bridges different length and time scales, from the atomic level to the macroscopic device level. dierk-raabe.commdpi.com This approach, coupled with rigorous experimental validation, is essential for predicting material properties and guiding the design of new materials and devices.
Key aspects of multiscale modeling and experimental validation include:
First-Principles Calculations: Density functional theory (DFT) and other quantum mechanical methods can be used to calculate fundamental properties such as crystal structure, electronic structure, and phonon spectra. rsc.org These calculations provide insights into the atomistic origins of the material's properties, such as the mechanism of negative thermal expansion. rsc.org
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the material at the atomic scale, including phase transitions, defect migration, and mechanical deformation.
Continuum Modeling: Finite element analysis and other continuum-level models can be used to predict the macroscopic behavior of components and devices made from this compound, taking into account the material's unique thermomechanical properties.
Experimental Validation: The predictions from all levels of modeling must be validated against experimental data. researchgate.net This requires a close feedback loop between modeling and experimentation to refine the models and improve their predictive power.
The integration of multiscale modeling and experimental validation will be crucial for accelerating the development and deployment of this compound-based technologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
